4-[5-(4-chlorophenyl)-2-phenyl-3,4-dihydropyrazol-3-yl]-N,N-dimethylaniline
Overview
Description
4-[5-(4-chlorophenyl)-2-phenyl-3,4-dihydropyrazol-3-yl]-N,N-dimethylaniline is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a chlorophenyl group, a phenyl group, and a dihydropyrazolyl group attached to an aniline moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-chlorophenyl)-2-phenyl-3,4-dihydropyrazol-3-yl]-N,N-dimethylaniline typically involves a multi-step process One common method starts with the preparation of the intermediate chalcone, which is then reacted with hydrazine derivatives to form the pyrazole ring
- **Formation of
Preparation of Chalcone: The chalcone is synthesized by the Claisen-Schmidt condensation of 4-chlorobenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide.
Properties
IUPAC Name |
4-[5-(4-chlorophenyl)-2-phenyl-3,4-dihydropyrazol-3-yl]-N,N-dimethylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3/c1-26(2)20-14-10-18(11-15-20)23-16-22(17-8-12-19(24)13-9-17)25-27(23)21-6-4-3-5-7-21/h3-15,23H,16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLKWPRGEPXEIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2CC(=NN2C3=CC=CC=C3)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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